2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide is a complex organic compound that features a tetrazole ring, a thioether linkage, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound, such as 4-methoxyphenylthiol, under basic conditions to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with propanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups on the phenyl rings can be reduced to amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.
Medicine
Medicinally, this compound could be investigated for its potential as an anti-inflammatory or anticancer agent. The presence of the tetrazole ring and thioether linkage suggests it could interact with biological targets in unique ways.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide would depend on its specific application. Generally, the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage might facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethoxyphenyl)propanamide: Similar structure but with reversed positions of the ethoxy and methoxy groups.
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide: Chlorine substitution instead of ethoxy.
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-hydroxyphenyl)propanamide: Hydroxy substitution instead of methoxy.
Uniqueness
The unique combination of the ethoxy and methoxy groups in 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-methoxyphenyl)propanamide may confer distinct physicochemical properties, such as solubility and binding affinity, which could be advantageous in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-17-11-7-15(8-12-17)24-19(21-22-23-24)28-13(2)18(25)20-14-5-9-16(26-3)10-6-14/h5-13H,4H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBAAUHJRODLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.